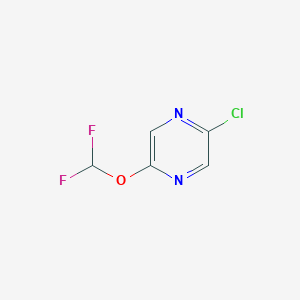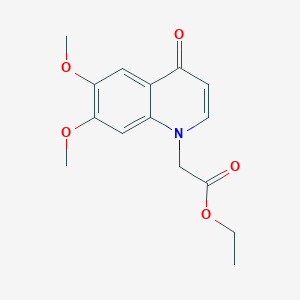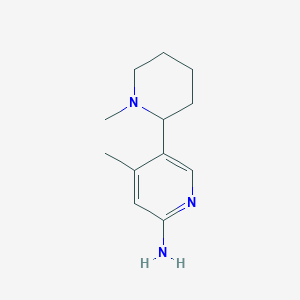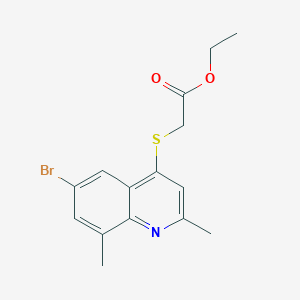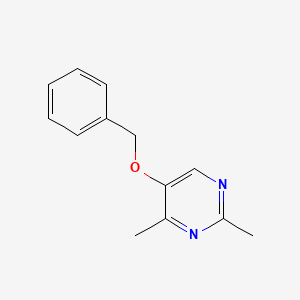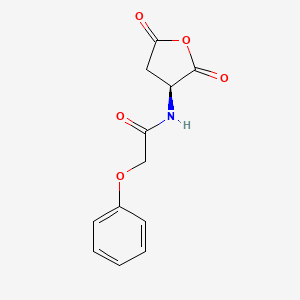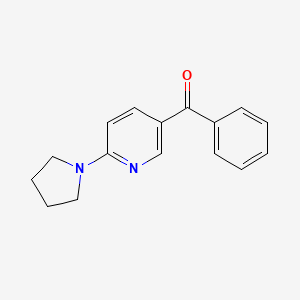
Phenyl(6-(pyrrolidin-1-yl)pyridin-3-yl)methanone
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Phenyl(6-(pyrrolidin-1-yl)pyridin-3-yl)methanone is a compound that features a pyrrolidine ring attached to a pyridine ring, with a phenyl group linked to the methanone moiety
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of Phenyl(6-(pyrrolidin-1-yl)pyridin-3-yl)methanone typically involves the formation of the pyrrolidine and pyridine rings followed by their coupling. One common method involves the reaction of 6-chloropyridine-3-carbaldehyde with pyrrolidine in the presence of a base to form the pyrrolidinyl-pyridine intermediate. This intermediate is then reacted with phenylmagnesium bromide to introduce the phenyl group, followed by oxidation to form the methanone moiety .
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors to improve reaction efficiency and yield, as well as the use of automated systems for precise control of reaction conditions .
Análisis De Reacciones Químicas
Types of Reactions: Phenyl(6-(pyrrolidin-1-yl)pyridin-3-yl)methanone can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding N-oxides.
Reduction: Reduction reactions can convert the methanone group to a methanol group.
Substitution: The pyridine ring can undergo electrophilic substitution reactions, such as halogenation or nitration.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Electrophilic reagents like bromine or nitric acid are employed under controlled conditions.
Major Products:
Oxidation: Formation of N-oxides.
Reduction: Formation of alcohol derivatives.
Substitution: Formation of halogenated or nitrated derivatives.
Aplicaciones Científicas De Investigación
Phenyl(6-(pyrrolidin-1-yl)pyridin-3-yl)methanone has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a ligand in receptor binding studies.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of advanced materials with specific electronic or optical properties.
Mecanismo De Acción
The mechanism of action of Phenyl(6-(pyrrolidin-1-yl)pyridin-3-yl)methanone involves its interaction with specific molecular targets. The pyrrolidine ring can interact with protein receptors, potentially modulating their activity. The compound may also interfere with specific signaling pathways, leading to its observed biological effects. Detailed studies are required to fully elucidate the molecular targets and pathways involved .
Comparación Con Compuestos Similares
- Phenyl(6-(pyrrolidin-1-yl)pyridin-2-yl)methanone
- Phenyl(6-(pyrrolidin-1-yl)pyridin-4-yl)methanone
- Phenyl(6-(pyrrolidin-1-yl)pyrimidin-3-yl)methanone
Comparison: Phenyl(6-(pyrrolidin-1-yl)pyridin-3-yl)methanone is unique due to the position of the pyrrolidine ring on the pyridine ring, which can significantly influence its chemical reactivity and biological activity. The presence of the methanone group also adds to its distinct properties compared to similar compounds .
Propiedades
Fórmula molecular |
C16H16N2O |
|---|---|
Peso molecular |
252.31 g/mol |
Nombre IUPAC |
phenyl-(6-pyrrolidin-1-ylpyridin-3-yl)methanone |
InChI |
InChI=1S/C16H16N2O/c19-16(13-6-2-1-3-7-13)14-8-9-15(17-12-14)18-10-4-5-11-18/h1-3,6-9,12H,4-5,10-11H2 |
Clave InChI |
HZZZHBDNKAUUNQ-UHFFFAOYSA-N |
SMILES canónico |
C1CCN(C1)C2=NC=C(C=C2)C(=O)C3=CC=CC=C3 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


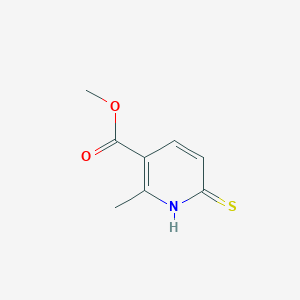
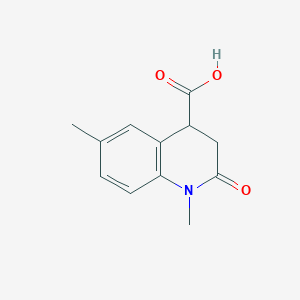
![cis-Ethyl 5,5-difluoro-4,5,6,6a-tetrahydro-3aH-cyclopenta[d]isoxazole-3-carboxylate](/img/structure/B15058542.png)
